2-(2-Bromo-2-propenyl)benzoic acid
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Overview
Description
“2-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is used in various chemical reactions and is a common building block for the synthesis of various nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . More detailed structural analysis would require specific computational chemistry techniques and tools.Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it condenses with aminoquinolines to yield phenylquinolylamines . It is also used as a building block for the synthesis of various nitrogen heterocycles .Scientific Research Applications
Radiosynthesis in Medical Imaging
2-Bromo-phloretinic acid, a precursor for 2-radioiodophloretinic acid, is synthesized from hydrocinnamic acid. This compound is used in radiosynthesis, particularly for medical imaging purposes, utilizing Cu(I)-assisted nucleophilic exchange reactions (Mertens, Boumon, & Steegmans, 2001).
Molecular and Electronic Structure Analysis
A theoretical study using density functional theory (DFT) investigated the molecular and electronic structure of a related molecule, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, to understand its ortho, meta, and para isomers (Hameed, Jalbout, & Trzaskowski, 2007).
Synthesis of Plant Growth Regulators
2-(5-Phenylthiazol-4-yl)benzoic acid and its derivatives, synthesized from α-bromo ketones, are being tested for potential applications as plant growth regulators (Teitei, 1980).
Activation of Carbon Dioxide in Organic Synthesis
In the presence of carbon dioxide and catalytic amounts of nickel, electrolysis of bromobenzene leads to the formation of benzoic acid. This method is an example of carbon dioxide activation, which is significant in the field of organic synthesis (Amatore & Jutand, 1991).
Synthesis of Antiviral Compounds
5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, synthesized from related benzoic acid derivatives, has shown distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that brominated benzoic acids are often used in the synthesis of various nitrogen heterocycles . These heterocycles can interact with a wide range of biological targets, depending on their specific structure.
Mode of Action
Brominated benzoic acids are often used in suzuki–miyaura coupling reactions . In these reactions, the bromine atom on the benzoic acid molecule is replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction forms a new carbon-carbon bond, allowing the synthesis of a wide range of organic compounds .
Biochemical Pathways
The products of suzuki–miyaura coupling reactions can affect a wide range of biochemical pathways, depending on their specific structure .
Pharmacokinetics
The properties of the compound can be influenced by factors such as its lipophilicity, water solubility, and stability .
Result of Action
The products of suzuki–miyaura coupling reactions can have a wide range of effects, depending on their specific structure .
Action Environment
The action, efficacy, and stability of 2-(2-Bromo-2-propenyl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and temperature . .
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHCAXSWLSTLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641257 |
Source
|
Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-92-9 |
Source
|
Record name | 2-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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